4-tert-Octylphenol-glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

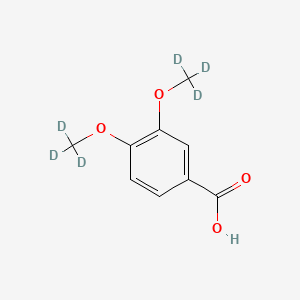

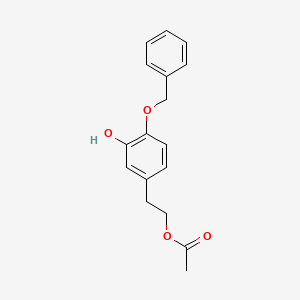

4-tert-Octylphenol-glucuronide is a metabolite of 4-tert-octylphenol, an endocrine-disrupting chemical. This compound is formed through the process of glucuronidation, where 4-tert-octylphenol is conjugated with glucuronic acid by the action of UDP-glucuronosyltransferase enzymes. This transformation enhances the solubility of 4-tert-octylphenol, facilitating its excretion from the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Octylphenol-glucuronide involves the enzymatic reaction of 4-tert-octylphenol with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes, which are found in the liver and intestine microsomes of mammals. The reaction conditions include the presence of UDP-glucuronic acid as a co-substrate and an appropriate buffer system to maintain the pH.

Industrial Production Methods

Industrial production of this compound is not commonly practiced due to its primary formation as a metabolic byproduct in biological systems. in a laboratory setting, the compound can be produced using recombinant UDP-glucuronosyltransferase enzymes and purified 4-tert-octylphenol under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

4-tert-Octylphenol-glucuronide primarily undergoes hydrolysis, where the glucuronide moiety is cleaved off, regenerating 4-tert-octylphenol. This reaction is catalyzed by β-glucuronidase enzymes.

Common Reagents and Conditions

Hydrolysis: β-glucuronidase enzyme, physiological pH, and temperature.

Oxidation and Reduction: These reactions are less common for this compound due to its stability as a glucuronide conjugate.

Major Products

Hydrolysis: 4-tert-octylphenol and glucuronic acid.

Scientific Research Applications

4-tert-Octylphenol-glucuronide is primarily studied in the context of toxicology and environmental science. Its formation and excretion are used as biomarkers to assess exposure to 4-tert-octylphenol, an endocrine disruptor. Research applications include:

Chemistry: Studying the enzymatic pathways of glucuronidation.

Biology: Investigating the metabolism and excretion of endocrine-disrupting chemicals.

Medicine: Assessing the impact of 4-tert-octylphenol exposure on human health.

Industry: Monitoring environmental contamination and the effectiveness of wastewater treatment processes.

Mechanism of Action

The mechanism of action of 4-tert-Octylphenol-glucuronide involves its formation through the conjugation of 4-tert-octylphenol with glucuronic acid by UDP-glucuronosyltransferase enzymes. This process increases the hydrophilicity of 4-tert-octylphenol, facilitating its excretion via urine or bile. The molecular targets include the UDP-glucuronosyltransferase enzymes, which catalyze the glucuronidation reaction.

Comparison with Similar Compounds

Similar Compounds

- 4-tert-Butylphenol-glucuronide

- 4-nonylphenol-glucuronide

- Bisphenol A-glucuronide

Comparison

4-tert-Octylphenol-glucuronide is unique due to its specific parent compound, 4-tert-octylphenol, which is a potent endocrine disruptor. Compared to similar compounds like 4-tert-Butylphenol-glucuronide and 4-nonylphenol-glucuronide, this compound has a distinct alkyl chain length and branching, influencing its metabolic pathways and biological effects. Bisphenol A-glucuronide, another endocrine disruptor metabolite, differs in its parent compound structure and associated health impacts.

Properties

CAS No. |

309257-29-2 |

|---|---|

Molecular Formula |

C20H30O7 |

Molecular Weight |

382.453 |

IUPAC Name |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[4-(2-methylheptan-2-yl)phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C20H30O7/c1-4-5-6-11-20(2,3)12-7-9-13(10-8-12)26-19-16(23)14(21)15(22)17(27-19)18(24)25/h7-10,14-17,19,21-23H,4-6,11H2,1-3H3,(H,24,25)/t14-,15-,16+,17-,19?/m0/s1 |

InChI Key |

MRHKHAFZXQHFRK-OOHXRKOZSA-N |

SMILES |

CCCCCC(C)(C)C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Synonyms |

β-D-Glucopyranosiduronic acid 4-(1,1,3,3-Tetramethylbutyl)phenyl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-n-Pentylphenol-[d5]](/img/structure/B590497.png)

![2H-Pyrimido[2,1-c][1,2,4]triazine-4-thiol](/img/structure/B590498.png)